molecular formula C16H17F3O3 B14803047 cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B14803047
M. Wt: 314.30 g/mol
InChI Key: JWKYUZAQKFDNFR-UHFFFAOYSA-N
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Description

CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID: is a complex organic compound with the molecular formula C16H17F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring through an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethylphenyl Intermediate:

    Oxidation to Form the Oxoethyl Group: The intermediate is then subjected to oxidation reactions to introduce the oxoethyl group.

    Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring through cyclization reactions, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • CIS-3-[2-OXO-2-(4-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID
  • TRANS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID

Uniqueness

CIS-3-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to the specific positioning of the trifluoromethyl group and the cis-configuration of the cyclohexane ring. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C16H17F3O3

Molecular Weight

314.30 g/mol

IUPAC Name

3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-6-2-4-11(9-13)14(20)8-10-3-1-5-12(7-10)15(21)22/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,21,22)

InChI Key

JWKYUZAQKFDNFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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